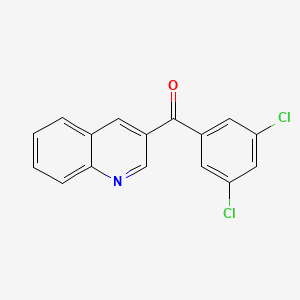
4-(3,4-Difluorobenzoyl)quinoline; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorobenzoyl)quinoline, also known as DFQ, is a compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H9F2NO and a molecular weight of 269.25 .
Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorobenzoyl)quinoline consists of a quinoline core with a 3,4-difluorobenzoyl group attached to it . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-Difluorobenzoyl)quinoline include a predicted boiling point of 424.7±40.0 °C, a predicted density of 1.324±0.06 g/cm3, and a predicted pKa of 1.83±0.13 .Aplicaciones Científicas De Investigación
Quinoline derivatives, including 4-(3,4-Difluorobenzoyl)quinoline, play a pivotal role in various scientific research fields due to their diverse biological activities and applications. These compounds are known for their heterocyclic structure containing a benzene ring fused with a pyrazine ring, making them an area of interest for their pharmacological and chemical properties (Aastha Pareek and Dharma Kishor, 2015).
Anticancer and Antimicrobial Applications
Quinoline and its analogs have been extensively studied for their potential in anticancer and antimicrobial drug development. Quinine, one of the most famous quinoline alkaloids, has historically been a major antimalarial drug, while compounds like camptothecin have opened new areas in anticancer drug development due to their significant bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic effects (Xiao-fei Shang et al., 2018).
Corrosion Inhibition
In addition to pharmacological applications, quinoline derivatives are recognized for their anticorrosive properties. These compounds show effectiveness against metallic corrosion, making them valuable in various industrial applications. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding underlines their utility as corrosion inhibitors (C. Verma et al., 2020).
Optoelectronic Materials
The synthesis and application of quinazoline derivatives for electronic devices have seen significant research interest. These compounds, including functionalized quinazolines and pyrimidines, are investigated for their luminescent properties and applications in photo- and electroluminescence, making them of great value in the creation of novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors (G. Lipunova et al., 2018).
Safety and Hazards
The safety data sheet for 3,4-Difluorobenzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCLQVQTCTEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorobenzoyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














